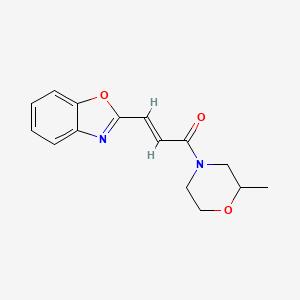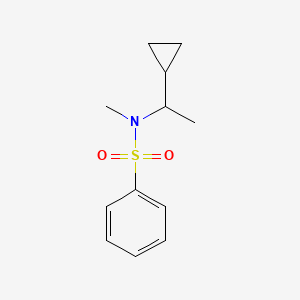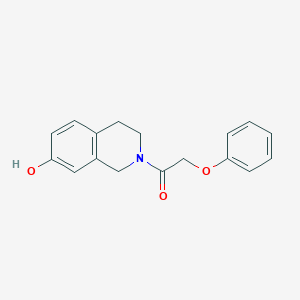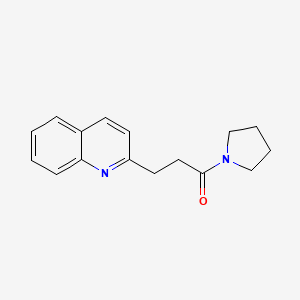![molecular formula C14H15N3O B7509717 N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide, also known as CPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a cyclic peptide that has been synthesized using a variety of methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.
作用机制
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide acts as a competitive antagonist at the NMDA receptor glycine site. It binds to the receptor with high affinity, preventing the binding of glycine, which is a co-agonist of NMDA receptors. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which is involved in various physiological processes, including synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), a process that is involved in memory formation. N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has also been found to reduce anxiety-like behavior in animal models, suggesting its potential application in the treatment of anxiety disorders. Furthermore, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been shown to have neuroprotective effects, protecting neurons from excitotoxicity-induced cell death.
实验室实验的优点和局限性
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor glycine site, making it an ideal tool for studying the role of NMDA receptors in various physiological and pathological processes. Furthermore, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is stable and can be easily synthesized using various methods. However, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has some limitations, including its potential toxicity and off-target effects, which should be carefully considered when designing experiments.
未来方向
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has several potential future directions. It can be used to develop new drugs for the treatment of various diseases, such as Alzheimer's disease, schizophrenia, and depression. Furthermore, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be used as a tool to study the structure and function of ion channels and transporters. Moreover, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be modified to improve its pharmacological properties, such as its selectivity and bioavailability, to enhance its therapeutic potential.
Conclusion:
In conclusion, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has several potential applications in drug discovery, neuroscience research, and the study of ion channels and transporters. However, its potential toxicity and off-target effects should be carefully considered when designing experiments.
合成方法
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The solid-phase synthesis involves the use of a resin-bound amino acid, which is coupled with other amino acids to form a peptide chain. The solution-phase synthesis involves the use of protected amino acids, which are coupled in solution to form a peptide chain. The microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction rate of the coupling reaction.
科学研究应用
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been found to have various scientific research applications. It has been used as a tool in neuroscience research to study the role of N-methyl-D-aspartate (NMDA) receptors in synaptic plasticity and memory formation. N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has also been used in the field of drug discovery to develop new drugs for the treatment of various diseases, such as Alzheimer's disease, schizophrenia, and depression. Furthermore, N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide has been used as a probe to study the structure and function of ion channels and transporters.
属性
IUPAC Name |
N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)13-11-8-5-9-12(11)17(16-13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXASBKHDBHPUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)



![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)


![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)

![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)